molecular formula C19H19Cl2N3 B3408918 2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole CAS No. 887217-17-6

2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole

Cat. No. B3408918
CAS RN: 887217-17-6
M. Wt: 360.3 g/mol
InChI Key: DOXFVEOMHDIJEF-UHFFFAOYSA-N
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Description

The compound “2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole” belongs to the class of organic compounds known as n-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom . It has been evaluated for its antiplasmodial activity against cultured chloroquine-sensitive and resistant strains of P. falciparum .


Synthesis Analysis

While specific synthesis details for this compound were not found, it is known that a series of differently modulated benzo[d]imidazole-2-one derivatives were designed and synthesized . The synthesis process often involves the use of activating agents and coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a piperidine ring conjugated to a benzyl group through one nitrogen ring atom . Further exploration of the core structure using chemistry approaches may yield important leads .

Mechanism of Action

Target of Action

Similar compounds have been found to target theNLRP3 inflammasome , a protein complex responsible for the activation of inflammatory responses.

Mode of Action

For instance, similar compounds have been found to inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP .

Biochemical Pathways

Given the potential target of nlrp3 inflammasome, it can be inferred that the compound may influence theinflammatory response pathways in the body .

Result of Action

The result of the compound’s action is likely related to the inhibition of inflammatory responses. As mentioned, similar compounds have been found to inhibit NLRP3-dependent pyroptosis and IL-1β release . This suggests that the compound may have potential anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole in lab experiments is its high purity and yield. This makes it easy to work with and ensures consistent results. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole. One area of research is the development of new analogs of this compound with improved pharmacological properties. Another area of research is the investigation of its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems in the brain.

Scientific Research Applications

2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole has been studied for its potential applications in scientific research. One of the main areas of research is neuroscience, where this compound has shown promising results in the treatment of various neurological disorders. It has been found to have neuroprotective effects and can reduce oxidative stress in the brain. It has also been studied for its potential use in the treatment of anxiety and depression.

properties

IUPAC Name

2-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3/c20-15-6-5-13(11-16(15)21)12-24-9-7-14(8-10-24)19-22-17-3-1-2-4-18(17)23-19/h1-6,11,14H,7-10,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXFVEOMHDIJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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